Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18628479
InChI: InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-4-9-10(8-15)14-6-5-13-9/h5-6H,4,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate

CAS No.:

Cat. No.: VC18628479

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate -

Specification

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate
Standard InChI InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-4-9-10(8-15)14-6-5-13-9/h5-6H,4,7-8H2,1-3H3
Standard InChI Key OAMWNOUTYOODBO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=NC=CN=C2C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate features a bicyclic framework comprising a pyridine ring fused to a partially saturated pyrazine ring. The pyridine component contributes aromaticity and basicity, while the dihydropyrazine moiety introduces conformational flexibility . The tert-butyloxycarbonyl (Boc) group at position 6 serves as a protective group for the secondary amine, enhancing the compound’s stability during synthetic manipulations .

The IUPAC name, tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate, reflects this structure . Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)N1CCC2=NC=CN=C2C1

  • InChIKey: OAMWNOUTYOODBO-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

Though experimental crystallographic data for this compound are unavailable, computational models predict a planar pyridine ring fused to a boat-configured dihydropyrazine ring. Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments:

  • Pyridine protons: δ 8.5–9.0 ppm (aromatic)

  • Dihydropyrazine protons: δ 3.5–4.5 ppm (methylene groups)

The Boc group’s tert-butyl protons typically appear as a singlet near δ 1.4 ppm in 1H^1\text{H}-NMR.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of tert-butyl 7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate involves multi-step strategies, often starting from pyridine or pyrazine precursors. A representative route includes:

  • Ring Formation: Condensation of 3-aminopyridine with a 1,2-diketone under acidic conditions generates the pyrido-pyrazine core.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine introduces the Boc group at the secondary amine .

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Key Reaction Conditions:

  • Temperature: 0–25°C for Boc protection to minimize side reactions

  • Solvents: Dichloromethane or tetrahydrofuran for Bocylation

Reactivity Profile

The compound’s reactivity is governed by two functional regions:

  • Boc Group: Susceptible to acid-catalyzed hydrolysis, yielding a free amine. This deprotection is critical for further functionalization .

  • Heterocyclic Core:

    • Pyridine nitrogen participates in electrophilic substitution (e.g., nitration, sulfonation).

    • Dihydropyrazine moiety undergoes oxidation to aromatic pyrazine or reduction to fully saturated piperazine derivatives.

Physicochemical Properties

Experimental and Computed Data

PropertyValueMethod/Source
Molecular Weight235.28 g/molPubChem
XLogP3-AA0.6Computed
Hydrogen Bond Donors1 (NH in dihydropyrazine)Structural analysis
Hydrogen Bond Acceptors4 (2 N, 2 O)SMILES analysis
Rotatable Bonds3PubChem

The relatively low XLogP3 value (0.6) suggests moderate hydrophobicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug-like molecules .

Biological Activity and Mechanistic Insights

Anticancer Activity

The dihydropyrazine ring may intercalate DNA or inhibit topoisomerases, as observed in related compounds. Molecular docking studies predict moderate affinity (Ki_i ≈ 10–100 μM) for kinase domains like EGFR and VEGFR2.

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The Boc-protected amine serves as a versatile handle for:

  • Peptide Coupling: Amide bond formation with carboxylic acids

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions for aryl group introduction

Comparative Analysis with Analogous Compounds

ParameterThis Compoundtert-Butyl 6,7-Dihydro-2H-Pyrazolo[4,3-b]Pyridine-4(5H)-Carboxylate
Molecular FormulaC12_{12}H17_{17}N3_{3}O2_{2}C11_{11}H17_{17}N3_{3}O2_{2}
Molecular Weight235.28 g/mol223.27 g/mol
Key HeterocyclePyrido-pyrazinePyrazolo-pyridine
Bioactivity HighlightsAntimicrobial, AnticancerKinase inhibition (hypothetical)

The pyrido-pyrazine system offers greater π-electron density than pyrazolo-pyridine, potentially enhancing DNA intercalation capacity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator